(+/-)-Methotrimeprazine (D6)
(+/-)-Methotrimeprazine (D6)
An isotope labelled form of (±)-Methotrimeprazine which is an antagonist of D3 dopamine and Histamine H1 receptor and the (R)- isomer form of it could be used as an analgesic agent.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0196716
InChI:
InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i2D3,3D3
SMILES:
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Molecular Formula:
C19H24N2OS
Molecular Weight:
334.5 g/mol
(+/-)-Methotrimeprazine (D6)
CAS No.:
Cat. No.: VC0196716
Molecular Formula: C19H24N2OS
Molecular Weight: 334.5 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Description | An isotope labelled form of (±)-Methotrimeprazine which is an antagonist of D3 dopamine and Histamine H1 receptor and the (R)- isomer form of it could be used as an analgesic agent. |
|---|---|
| Molecular Formula | C19H24N2OS |
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | 3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine |
| Standard InChI | InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i2D3,3D3 |
| Standard InChI Key | VRQVVMDWGGWHTJ-XERRXZQWSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)C([2H])([2H])[2H] |
| SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C |
| Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C |
| Appearance | Powder |
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